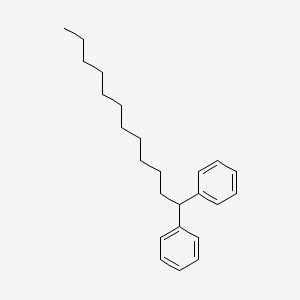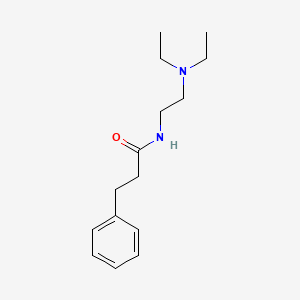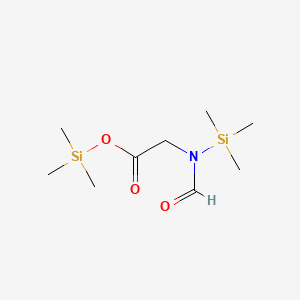
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features a butylthiomethyl group and a methyl group attached to the pyrimidine ring, along with a sodiooxy group at position 2. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can be achieved through several synthetic routes. One common method involves the reaction of a pyrimidine precursor with butylthiomethyl chloride and sodium hydroxide under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The sodiooxy group can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions, leading to the formation of various substituted pyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrimidine derivatives. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its unique structure allows for interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Researchers explore its effects on cellular pathways and its ability to modulate biological processes.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Researchers study these interactions to understand the compound’s effects and to develop new therapeutic strategies.
Comparaison Avec Des Composés Similaires
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can be compared with other similar compounds, such as:
5-Methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: This compound lacks the butylthiomethyl group, making it less hydrophobic and potentially altering its biological activity.
5-(Butylthiomethyl)-5-methyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: The presence of a hydroxy group instead of a sodiooxy group can affect the compound’s reactivity and solubility.
5-(Butylthiomethyl)-5-methyl-2-chloro-4,6(1H,5H)-pyrimidinedione: The chloro group can make the compound more reactive towards nucleophiles, leading to different substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Researchers explore these properties to develop new applications and to understand the compound’s potential in various fields.
Propriétés
Formule moléculaire |
C10H16N2O3S |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
5-(butylsulfanylmethyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3S/c1-3-4-5-16-6-10(2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
Clé InChI |
SHJUSTOVABHKDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC1(C(=O)NC(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


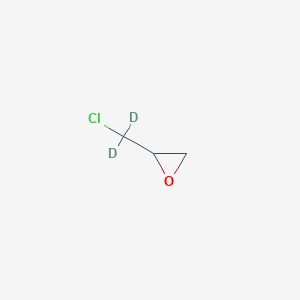
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
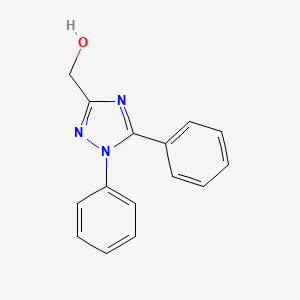
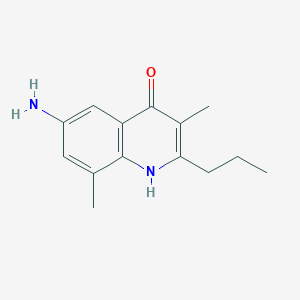
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)

